Benzylmagnesium chloride

Catalog No.
S671738
CAS No.
6921-34-2
M.F
C7H7ClMg
M. Wt
150.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzylmagnesium chloride

CAS Number

6921-34-2

Product Name

Benzylmagnesium chloride

IUPAC Name

magnesium;methanidylbenzene;chloride

Molecular Formula

C7H7ClMg

Molecular Weight

150.89 g/mol

InChI

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1

InChI Key

SCEZYJKGDJPHQO-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=CC=C1.[Mg+2].[Cl-]

Canonical SMILES

[CH2-]C1=CC=CC=C1.[Mg+2].[Cl-]

Organic Synthesis

Benzylmagnesium chloride is a powerful tool for chemists due to its ability to react with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a fundamental step in the synthesis of numerous organic molecules, including:

  • Alcohols: When Benzylmagnesium chloride reacts with aldehydes or ketones, it forms primary or secondary alcohols, respectively.
  • Alkenes: Grignard reagents can be used to synthesize alkenes through the reaction with unsaturated carbonyl compounds.
  • Amines: Benzylmagnesium chloride reacts with imines (derived from aldehydes or ketones) to form secondary or tertiary amines.
  • Heterocyclic compounds: These are organic molecules containing a ring structure with atoms other than carbon. Benzyl Grignard reagent plays a role in the synthesis of various heterocycles, expanding the possibilities for creating diverse organic molecules.

The versatility of Benzylmagnesium chloride stems from the presence of the benzyl group (PhCH₂-), which influences its reactivity and allows for targeted functionalization of organic molecules.

Beyond Organic Synthesis

While organic synthesis remains the primary application of Benzylmagnesium chloride in scientific research, its utility extends beyond this domain. Here are some additional research areas where this reagent plays a role:

  • Material Science: Benzyl Grignard reagent can be used in the preparation of precursors for the synthesis of advanced materials like semiconductors and catalysts.
  • Medicinal Chemistry: This reagent finds application in the synthesis of various bioactive molecules with potential therapeutic applications.

Benzylmagnesium chloride is an organomagnesium compound with the formula C₇H₇ClMg. It is classified as a Grignard reagent, which are organomagnesium halides used extensively in organic synthesis. The compound consists of a benzyl group (C₆H₅CH₂) attached to a magnesium atom, which is further bonded to a chloride ion. Benzylmagnesium chloride is typically prepared as a solution in tetrahydrofuran, a solvent that stabilizes the reactive Grignard species.

, primarily as a nucleophile. Its reactions include:

  • Reaction with Carbonyl Compounds: Benzylmagnesium chloride reacts with aldehydes and ketones to form alcohols. For example, when it reacts with formaldehyde, it yields 2-phenylethanol and other alcohols after protonation .
  • Formation of Diols: In the presence of excess formaldehyde, benzylmagnesium chloride can produce diols through multiple addition reactions .
  • Reactivity with Electrophiles: It can also react with electrophiles such as carbon dioxide to form carboxylic acids after hydrolysis.

While benzylmagnesium chloride itself is not typically studied for direct biological activity, its derivatives and the products formed from its reactions have been investigated for various pharmacological properties. Some alcohols produced from benzylmagnesium chloride have shown potential as intermediates in the synthesis of biologically active compounds.

Benzylmagnesium chloride is synthesized through the reaction of benzyl chloride with magnesium metal in an anhydrous ether solvent, commonly tetrahydrofuran. The general reaction can be represented as follows:

C6H5CH2Cl+MgC6H5CH2MgCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl}+\text{Mg}\rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{MgCl}

This reaction must be conducted under an inert atmosphere to prevent moisture from interfering with the formation of the Grignard reagent.

Benzylmagnesium chloride has several applications in organic synthesis:

  • Synthesis of Alcohols: It is widely used to synthesize primary and secondary alcohols from carbonyl compounds.
  • Preparation of Complex Molecules: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
  • Material Science: Its derivatives are explored in polymer chemistry and materials science for developing novel materials.

Studies on benzylmagnesium chloride interactions often focus on its reactivity with various substrates. For instance, its interaction with formaldehyde has been studied to elucidate the mechanisms involved in forming different alcohol products . Additionally, research has shown that the presence of solvents like tetrahydrofuran influences its reactivity and product distribution.

Benzylmagnesium chloride belongs to a broader class of Grignard reagents. Here are some similar compounds:

CompoundFormulaUnique Features
Methylmagnesium bromideC₁H₃BrMgUsed for methylation reactions; more reactive than benzyl derivatives.
Phenylmagnesium bromideC₆H₅MgBrReacts similarly but has different steric properties affecting selectivity.
Ethylmagnesium bromideC₂H₅MgBrOften used in synthesizing higher alcohols; less sterically hindered than benzyl.

Uniqueness of Benzylmagnesium Chloride

Benzylmagnesium chloride is unique due to its ability to stabilize resonance structures involving the aromatic ring, allowing it to react selectively with carbonyl compounds while avoiding side reactions common with more reactive Grignard reagents like methyl or ethyl derivatives. Its ability to form complex products through multi-step reactions also sets it apart from simpler Grignard reagents.

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (39.44%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

6921-34-2

General Manufacturing Information

Magnesium, chloro(phenylmethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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